molecular formula C25H23N3O4S B2493765 (2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide CAS No. 866349-01-1

(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide

Cat. No. B2493765
M. Wt: 461.54
InChI Key: PUFAKUZGLJXASW-RFBIWTDZSA-N
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Description

Synthesis Analysis

Sulfonamide derivatives and chromene compounds have been synthesized through various methods. For instance, Ghorab et al. (2017) synthesized a series of sulfonamide derivatives displaying interesting antimicrobial activity by starting from specific cyclohexane diones. Similarly, Kale et al. (2016) developed a method for synthesizing sulfenylimine chromene compounds through a catalyst-free, five-component reaction in toluene medium (Ghorab, Soliman, Alsaid, & Askar, 2017); (Kale, Chennapuram, Bingi, Nanubolu, & Atmakur, 2016).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by their planarity and the specific conformation of the C-N bond. Reis et al. (2013) analyzed the crystal structure of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, showing its anti-rotamer conformation about the C-N bond (Reis, Gaspar, Borges, Gomes, & Low, 2013).

Chemical Reactions and Properties

Chromene compounds can undergo various chemical reactions, including N-S bond formation and interactions with phosphorus sulfides. Hassanin et al. (2018) demonstrated the synthesis of novel diazaphosphinines from 2-imino-2H-chromene-3-carboxamide, highlighting the compound's reactivity (Hassanin, Ali, El-Shaaer, & Hassan, 2018).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility and thermal stability, have been a focus of research. Liaw et al. (2001) synthesized novel polyamide-imides containing chromene units, assessing their solubility, thermal stability, and mechanical properties, providing a basis for understanding the physical characteristics of such compounds (Liaw, Hsu, & Liaw, 2001).

Chemical Properties Analysis

The chemical properties of chromene-based compounds are influenced by their structure. Mun et al. (2012) explored the structure-activity relationship of chromene-based arylsulfonamide analogs, indicating the influence of substituent patterns on their biological activity and chemical properties (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity or flammability.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.


properties

IUPAC Name

(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-16-12-13-20(14-18(16)3)33(30,31)28-27-25-21(15-19-9-5-7-11-23(19)32-25)24(29)26-22-10-6-4-8-17(22)2/h4-15,28H,1-3H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFAKUZGLJXASW-RFBIWTDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide

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